D-Fructose-2-13C

Description

BenchChem offers high-quality D-Fructose-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Fructose-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O6 |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

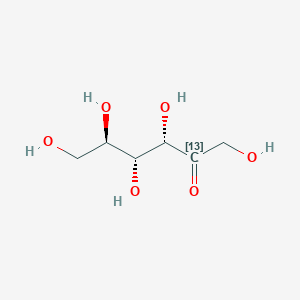

(3S,4R,5R)-1,3,4,5,6-pentahydroxy(213C)hexan-2-one |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i4+1 |

InChI Key |

BJHIKXHVCXFQLS-WMPUJKKESA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([13C](=O)CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(=O)CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

D-Fructose-2-13C CAS 117013-19-1 properties

Properties, Metabolic Tracing, and Applications in Hyperpolarized MRI & Flux Analysis

Executive Summary

D-Fructose-2-13C (CAS 117013-19-1) is a stable isotope-labeled monosaccharide critical for advanced metabolic research.[1] Unlike universally labeled fructose or C1-labeled variants, the C2-labeled isotopomer offers a distinct advantage in Hyperpolarized (HP)

Furthermore, D-Fructose-2-13C is a precision tool for Metabolic Flux Analysis (MFA) . It specifically traces the fructolytic pathway mediated by ketohexokinase (KHK), distinguishing hepatic fructose metabolism from glucose-driven glycolysis. This guide details the physicochemical properties, mechanistic utility, and experimental protocols for leveraging this isotope in drug development and metabolic phenotyping.

Chemical & Physical Specifications

The following specifications define the research-grade isotope typically required for NMR and mass spectrometry applications.

| Property | Specification |

| Chemical Name | D-Fructose-2- |

| CAS Number | 117013-19-1 |

| Linear Formula | HOCH |

| Molecular Weight | ~181.15 g/mol (Labeled) |

| Isotopic Purity | ≥ 99 atom % |

| Chemical Purity | ≥ 98% (CP) |

| Appearance | White to off-white crystalline powder |

| Solubility | Freely soluble in water (>500 mg/mL); slightly soluble in ethanol |

| Storage | Room temperature (protect from light and moisture; hygroscopic) |

| NMR Profile |

Mechanistic Utility: The "Why" of C2 Labeling

Hyperpolarization Physics (The Advantage)

In Dynamic Nuclear Polarization (DNP), the utility of a probe is limited by its relaxation time (

-

The Problem: Protonated carbons (CH, CH

) relax quickly due to dipolar interactions with attached protons. -

The Solution: The C2 position of D-Fructose is a quaternary hemiketal carbon (not directly bonded to hydrogen). This lack of direct proton attachment significantly reduces dipolar relaxation, extending the

to approximately 16 seconds at 37°C (compared to <1-2 seconds for protonated carbons). This allows sufficient time for injection and metabolic conversion imaging in vivo.

Metabolic Pathway Tracing

D-Fructose-2-13C is uniquely suited to distinguish fructolysis (liver/kidney specific) from general glycolysis.

-

Ketohexokinase (KHK) Entry: Fructose is phosphorylated at C1 by KHK to form Fructose-1-Phosphate (F-1-P) . The label remains at C2.

-

Aldolase B Cleavage: F-1-P is cleaved into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde .

-

The C1-C2-C3 fragment becomes DHAP.

-

Crucial Fate: The C2 label becomes the ketone carbon (C2) of DHAP.

-

-

Glycolytic Integration: DHAP isomerizes to Glyceraldehyde-3-Phosphate (GAP). The C2 label eventually becomes the carbonyl carbon (C2) of Pyruvate .

-

TCA Cycle Entry: Pyruvate Dehydrogenase (PDH) decarboxylates C1 of Pyruvate. The C2 label (carbonyl) becomes the C1 (carbonyl) of Acetyl-CoA .

This specific scrambling pattern allows researchers to quantify the contribution of dietary fructose to lipogenesis (via Acetyl-CoA) versus glucose oxidation.

Visualization: Metabolic Fate & Workflow

Diagram 1: Metabolic Fate of D-Fructose-2-13C

This pathway illustrates the transfer of the

Caption: Tracing the C2 label (blue node) through Fructolysis to Acetyl-CoA (red node), highlighting its utility in tracking lipogenic flux.

Experimental Protocols

Protocol A: Hyperpolarized C-MRI Sample Preparation

Objective: Prepare a sterile, hyperpolarized solution for in vivo injection.

-

Substrate Mixture:

-

Weigh 45 mg of D-Fructose-2-13C .

-

Mix with 15 mM OX063 trityl radical (polarizing agent).

-

Add trace Gadolinium chelate (e.g., 1-2 mM ProHance) to enhance polarization efficiency.

-

-

DNP Polarization:

-

Load sample into a DNP polarizer (e.g., HyperSense or SPINlab).

-

Irradiate with microwaves at ~94 GHz at 1.4 K for 60–90 minutes.

-

Target Polarization: >15-20%.

-

-

Dissolution & Neutralization:

-

Rapidly dissolve the frozen sample with superheated buffer (4 mL of 40 mM Tris/NaOH/EDTA buffer).

-

Final pH: Target 7.4 ± 0.2.

-

Final Concentration: ~80 mM Fructose.

-

-

Injection:

-

Transfer immediately to the MRI scanner.

-

Inject intravenously (tail vein for mice) within 10–15 seconds of dissolution to minimize

decay.

-

Protocol B: In Vitro Metabolic Flux Analysis (NMR)

Objective: Quantify fructose uptake and conversion in hepatocytes.

-

Cell Culture:

-

Seed HepG2 or primary hepatocytes in 6-well plates.

-

Starve cells (low glucose/serum-free) for 4 hours.

-

-

Tracer Incubation:

-

Replace medium with glucose-free DMEM containing 10 mM D-Fructose-2-13C .

-

Incubate for 0, 30, 60, and 120 minutes.

-

-

Extraction:

-

Quench metabolism with ice-cold methanol/water (80:20).

-

Perform probe sonication (3 x 10s).

-

Centrifuge (14,000 x g, 10 min) and collect supernatant.

-

Lyophilize supernatant to dryness.

-

-

NMR Reconstitution:

-

Resuspend dried extract in 600 µL D

O containing 0.1 mM DSS (internal standard).

-

-

Data Acquisition:

-

Acquire 1D

C-NMR spectra (proton-decoupled). -

Target Signals:

- -fructopyranose (C2): ~99.2 ppm.

- -fructofuranose (C2): ~102.6 ppm.

- -fructofuranose (C2): ~105.6 ppm.

-

Downstream metabolites (e.g., Alanine C2, Lactate C2).

-

Data Analysis & Interpretation

When analyzing

| Tautomer | Chemical Shift (ppm) | Approx.[2][3] Abundance (30°C) |

| 99.2 | ~70% | |

| 102.6 | ~23% | |

| 105.6 | ~7% |

Interpretation Logic:

-

Signal Decay (MRI): A mono-exponential decay of the sum of these peaks represents the

relaxation. -

Metabolic Conversion: Appearance of new peaks at ~210 ppm indicates conversion to ketone bodies or carbonyls of downstream intermediates (though often rapid turnover makes these hard to see without hyperpolarization). In mass spectrometry (LC-MS), look for the M+1 mass shift in DHAP, Pyruvate, and Lactate.

Handling & Stability

-

Hygroscopicity: D-Fructose is highly hygroscopic. Store the container tightly sealed with a desiccant.

-

Sterility: For in vivo use, the final dissolved solution must be filtered through a 0.22 µm sterile filter.

-

Stability: Stable for >2 years if stored at -20°C or room temperature in a desiccator. Aqueous solutions should be prepared fresh to prevent microbial growth.

References

-

National Institutes of Health (NIH) - PubChem. D-Fructose Compound Summary. [Link]

-

Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging. Proceedings of the National Academy of Sciences. [Link]

-

Bock, K., et al. (1982). Isomerization of D-glucose to D-fructose: Mechanism and reactive species via 13C NMR. Carbohydrate Research.[1] [Link]

Sources

Precision Metabolomics: A Technical Guide to 13C-Fructose Pathway Tracing

Core Directive: The Fructose Survival Hypothesis

Fructose metabolism is distinct from glucose due to its unique ability to bypass the primary glycolytic checkpoint, Phosphofructokinase-1 (PFK-1).[1][2] This unregulated entry into the triose-phosphate pool drives rapid de novo lipogenesis (DNL) and uric acid production, a phenomenon increasingly linked to NAFLD/NASH and metabolic syndrome.

This guide provides a self-validating framework for tracing 13C-labeled fructose through the Ketohexokinase (KHK) axis, focusing on the resolution of downstream fluxes into lipid and TCA cycle pools.

Strategic Tracer Selection

The choice of isotopologue dictates the resolution of your metabolic map. For fructose tracing, the position of the 13C label determines whether you are measuring total carbon contribution or specific enzymatic cleavage events.

Table 1: Tracer Selection Matrix

| Tracer Specification | Primary Application | Mechanistic Insight | Mass Shift Expectation |

| [U-13C6]-Fructose | Total Flux & DNL | Tracks all carbon atoms. Ideal for measuring the total contribution of fructose to Acetyl-CoA, Palmitate, and TCA intermediates. | Lactate: M+3Acetyl-CoA: M+2Palmitate: M+2, +4, +6... |

| [1-13C]-Fructose | Aldolase B Activity | Distinguishes between DHAP and Glyceraldehyde fates. The C1 label ends up specifically in DHAP (and subsequently Glycerol-3P). | DHAP: M+1Glyceraldehyde: M+0Lactate: 50% M+1 / 50% M+0 |

| [1,6-13C2]-Fructose | Gluconeogenesis | Used to trace fructose recycling into glucose pools via triose recombination. | Glucose: M+2 (via recombination) |

Diagram 1: The Fructolysis Bypass

This diagram illustrates the entry of Fructose into the metabolic network, bypassing PFK-1 and splitting into trioses.

Caption: The KHK-mediated pathway bypasses PFK-1, allowing rapid flux into the Acetyl-CoA pool for lipogenesis.

Experimental Protocol: The "Cold-Quench" Standard

To ensure data trustworthiness, metabolism must be arrested instantaneously. Fructose turnover is rapid; standard washing steps will result in ATP hydrolysis and metabolite leakage.

Phase A: Cell Culture & Treatment

-

Model System: Primary Hepatocytes or HepG2 (High Aldolase B expression is required).

-

Pre-Conditioning: Starve cells of glucose/fructose for 1 hour using substrate-free DMEM to deplete glycogen reserves (optional but recommended for flux clarity).

-

Labeling Medium:

-

Base: Glucose-free DMEM (dialyzed FBS).

-

Tracer: 5 mM [U-13C6]-Fructose.

-

Co-Substrate: 5 mM Unlabeled Glucose (Physiological relevance: Fructose is rarely consumed in isolation. Glucose is required to maintain the pentose phosphate pathway).

-

Duration:

-

0-60 mins: Kinetic flux (Glycolysis/TCA entry).

-

24-48 hours: Macromolecular synthesis (Lipogenesis/Palmitate).

-

-

Phase B: Quenching & Extraction (Adherent Cells)

Do not trypsinize cells before quenching.

-

Rapid Wash: Aspirate media. Immediately wash once with ice-cold Ammonium Carbonate (pH 7.4) or PBS (4°C). Perform in <10 seconds.

-

Metabolic Quench: Add -80°C 80% Methanol / 20% Water directly to the plate.

-

Scraping: Scrape cells on dry ice. Transfer lysate to pre-chilled tubes.

-

Phase Separation:

-

Vortex vigorously. Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant: Contains polar metabolites (F1P, Citrate, Lactate).

-

Pellet: Contains proteins and lipids (Saponify pellet for fatty acid extraction).

-

Diagram 2: Integrated Workflow

Visualizing the critical path from treatment to data.

Caption: Workflow emphasizing the critical -80°C quenching step to preserve labile intermediates like F1P.

Analytical Platforms & Detection

For fructose tracing, High-Resolution LC-MS (HILIC) is superior for upstream intermediates (F1P, DHAP), while GC-MS remains the gold standard for downstream lipogenesis (Fatty Acids, TCA intermediates) due to superior isomer separation.

LC-MS Configuration (Polar Metabolites)

-

Column: ZIC-pHILIC (Polymeric Hydrophilic Interaction Liquid Chromatography).

-

Mobile Phase: (A) 20 mM Ammonium Carbonate pH 9.0; (B) Acetonitrile.

-

Target: Fructose-1-Phosphate (F1P).[1][2][5][6][7][8]

-

Note: F1P and Fructose-6-Phosphate (F6P) are isomers. They must be chromatographically separated. F1P typically elutes earlier than F6P on ZIC-pHILIC columns.

-

GC-MS Configuration (Lipogenesis/TCA)

-

Derivatization: MOX-TBDMS (Methoxyamine + tert-butyldimethylsilyl) is preferred for TCA intermediates to prevent thermal degradation. FAME (Fatty Acid Methyl Ester) derivatization is required for lipid analysis.

-

Key Insight: Scrambling of the label in the TCA cycle (via Succinate symmetry) must be accounted for in flux models.

Data Interpretation: MID and Flux

Raw mass spec data (Ion Intensity) must be converted into Mass Isotopomer Distributions (MID) .

The Correction Algorithm (Mandatory)

You must correct for the natural abundance of 13C (1.1%) in the carbon skeleton and derivatizing agents.

-

Tool: Use IsoCor or IsoCorrectoR (R-package).[9]

-

Formula:

(where A is the natural abundance matrix).

Interpreting the DNL Signal (U-13C Fructose)

When tracing Fructose -> Palmitate (C16:0):

-

Acetyl-CoA Pool: Fructose generates [1,2-13C2]-Acetyl-CoA.

-

Palmitate Synthesis: Palmitate is built from 8 Acetyl-CoA units.

-

Mass Shift Pattern: You will observe isotopologues at M+2, M+4, M+6... up to M+16.

-

High M+2/M+4: Indicates high dilution by unlabeled glucose/endogenous pools.

-

High M+14/M+16: Indicates the majority of the lipid was synthesized de novo from the fructose tracer.

-

Diagram 3: De Novo Lipogenesis Logic

Tracing the carbon atoms from Fructose to Palmitate.

Caption: Palmitate is assembled from two-carbon units (Acetyl-CoA). U-13C Fructose yields M+2 Acetyl-CoA blocks.

References

-

Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Nature, 554(7691), 177-182. [Link]

-

Zhao, S., et al. (2020). Dietary Fructose Feeds Hepatic Lipogenesis via Microbiota-Derived Acetate. Nature, 579(7800), 586-591. [Link]

-

Egli, L., et al. (2023). Fructose drives de novo lipogenesis affecting metabolic health. Journal of Endocrinology, 232(1). [Link]

-

Heinrich, P., et al. (2018). IsoCorrectoR: Isotope correction in stable isotope labeling experiments in metabolomics. Scientific Reports, 8, 17910. [Link]

-

Softic, S., et al. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation, 127(11), 4059-4074. [Link]

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. DSpace-CRIS [zora.uzh.ch]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Dietary fructose feeds hepatic lipogenesis via microbiota-derived acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming of Colon Cancer Liver Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Strategic Selection of Fructose Tracers ([1-13C] vs. [2-13C])

Executive Summary

In metabolic research, the choice between [1-13C]fructose and [2-13C]fructose is not merely a matter of positional preference; it is a decision that dictates the experimental modality.

-

Select [2-13C]Fructose if: Your primary goal is Hyperpolarized MRI (HP-MRI) or real-time in vivo metabolic imaging. The C2 position (hemiketal) possesses a

relaxation time significantly longer (~16s) than C1, enabling the visualization of rapid uptake and fructolysis.[1] -

Select [1-13C]Fructose if: Your primary goal is traditional NMR-based Metabolic Flux Analysis (MFA) to quantify gluconeogenesis (GNG) and triose phosphate cycling. It provides the canonical C1/C6 glucose isotopomer patterns used to calculate pathway contributions.

This guide details the physical chemistry, metabolic mapping, and experimental protocols required to deploy these tracers effectively.

Part 1: The Physics of Detection (The Divide)

The most critical technical differentiator between these two tracers is their nuclear spin relaxation properties, which determine their suitability for Hyperpolarized (HP)

Structural Dynamics and Relaxation

In solution, fructose exists primarily in the fructopyranose and fructofuranose forms.

-

[1-13C]Fructose: The C1 carbon is a methylene group (

). It is directly bonded to two protons. The strong dipole-dipole interaction between the- (37°C): < 2 seconds.

-

Implication: Polarization is lost before the substrate can be injected and metabolized. Unsuitable for in vivo HP-MRI.

-

[2-13C]Fructose: The C2 carbon is the anomeric carbon. In the dominant

-D-fructopyranose form, C2 is a hemiketal (quaternary-like character) with no directly attached protons.- (37°C): ~16 seconds (at 11.7 T).

-

Implication: This "long"

preserves the hyperpolarized signal (enhanced >10,000x) long enough to inject the tracer into a subject and image its conversion to Fructose-1-Phosphate (F1P) in real-time.

The "Killer App" for [2-13C]Fructose

Because of the

Key Reference: Keshari, K. R., et al. (2009).[1] "Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging." Proceedings of the National Academy of Sciences.

Part 2: The Biochemistry of Flux (Carbon Mapping)

For researchers using mass spectrometry (MS) or thermal NMR (non-hyperpolarized), the choice depends on where the label ends up in downstream metabolites (Glycolysis vs. Gluconeogenesis).

The Fructolysis Pathway

Unlike glucose, fructose bypasses the rate-limiting enzyme Phosphofructokinase (PFK). It is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P), then cleaved by Aldolase B.

Carbon Fate Mapping[2]

-

Fructose Structure: C1(P)-C2(=O)-C3-C4-C5-C6[3]

-

Aldolase B Cleavage:

-

DHAP (Dihydroxyacetone phosphate): Derived from C1-C2-C3 .

-

Glyceraldehyde (GA): Derived from C4-C5-C6 .

-

Visualization of Carbon Scrambling

The following diagram illustrates how the label from C1 vs. C2 propagates into the Triose Phosphate Pool.

Figure 1: Carbon atom mapping of fructose metabolism. Note that both C1 and C2 tracers funnel exclusively into the DHAP pool initially, but at different positions.

Gluconeogenesis (GNG) Analysis

When measuring GNG (Fructose

-

[1-13C]Fructose: Results in enrichment at C1 and C6 of glucose (due to TPI equilibration of DHAP/GAP). This is the standard pattern for calculating "dilution" by the TCA cycle and pentose phosphate pathway.

-

[2-13C]Fructose: Results in enrichment at C2 and C5 of glucose.

Selection Rule: Use [1-13C]fructose for GNG studies unless you have specific spectral overlap issues in the C1/C6 region of your NMR spectrum.

Part 3: Comparative Data Matrix

| Feature | [1-13C]Fructose | [2-13C]Fructose |

| Primary Application | Metabolic Flux Analysis (NMR/MS) | Hyperpolarized MRI / Real-time Kinetics |

| < 2.0 seconds (Fast) | ~16.0 seconds (Slow) | |

| Chemical Moiety | Primary Alcohol ( | Hemiketal / Ketone ( |

| Aldolase Product | [1-13C]DHAP | [2-13C]DHAP |

| GNG Glucose Product | [1,6-13C]Glucose | [2,5-13C]Glucose |

| Cost | Lower | Higher (Synthesis is more complex) |

| In Vivo Detection | Requires steady-state infusion | Single-bolus dynamic imaging possible |

Part 4: Experimental Protocols

Protocol A: Hyperpolarized MRI with [2-13C]Fructose

Objective: Imaging hepatic fructose uptake and KHK activity.

1. Sample Preparation:

-

Substrate: Prepare a 4.0 M solution of [2-13C]fructose in water.

-

Radical: Add 15 mM OX063 trityl radical.

-

Glassing Agent: No glycerol needed (fructose self-glasses at high concentration).

2. Polarization (DNP):

-

Instrument: HyperSense or SPINlab.

-

Conditions: 1.2 K, 3.35 T.

-

Microwave Frequency: ~94.100 GHz (Optimize sweep).

-

Time: 1–2 hours to reach solid-state polarization >15%.

3. Dissolution & Neutralization:

-

Dissolution Media: Superheated water (4 mL) with added EDTA (chelator).

-

Neutralization: Receiver vessel contains NaOH and Tris buffer to achieve pH 7.4. Final concentration ~80 mM.

4. Injection & Acquisition:

-

Animal Model: TRAMP mice or Rat Liver model.

-

Injection: Tail vein bolus (350 µL) over 12s.

-

Sequence:

C-CSI (Chemical Shift Imaging) or slice-selective spectroscopy. -

Timing: Start acquisition 15s post-injection.

-

Target Signals:

-

[2-13C]Fructose: ~99 ppm (hemiketal).

-

[2-13C]Fructose-1-Phosphate: ~100-101 ppm (shifted).

-

Protocol B: Steady-State Flux with [1-13C]Fructose

Objective: Quantifying Gluconeogenesis contribution in Hepatocytes.

1. Incubation:

-

Media: Krebs-Henseleit buffer, glucose-free.

-

Tracer: 10 mM [1-13C]fructose.

-

Duration: 120 minutes (to reach isotopic steady state).

2. Extraction:

-

Quench cells with ice-cold perchloric acid (PCA).

-

Neutralize with KOH.

-

Lyophilize supernatant.

3. NMR Analysis:

-

Resuspend in

. -

Acquire proton-decoupled

C-NMR spectra. -

Target Analysis: Compare integral of Glucose C1 vs. C6.

-

Ratio C1/C6 = 1.0 implies full TPI equilibration.

-

Ratio

1.0 implies channeling or incomplete equilibration.

-

References

-

Keshari, K. R., et al. (2009). Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging. Proceedings of the National Academy of Sciences. [Link]

-

Burelle, Y., et al. (1997). Oxidation of 13C-glucose and 13C-fructose ingested as a preexercise meal.[4] International Journal of Sport Nutrition. [Link]

-

Malaisse, W. J., et al. (2002). Metabolism of D-[1-13C]fructose, D-[2-13C]fructose, and D-[6-13C]fructose in rat hepatocytes.[5] Molecular Genetics and Metabolism. [Link][5]

-

Tolan, D. R. (1995). Aldolase B and Fructose Intolerance. Human Mutation. (Contextual grounding for Aldolase mechanism). [Link]

Sources

- 1. Hyperpolarized [2-13C]-fructose: a hemiketal DNP substrate for in vivo metabolic imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]

- 3. cds.ismrm.org [cds.ismrm.org]

- 4. Oxidation of 13C-glucose and 13C-fructose ingested as a preexercise meal: effect of carbohydrate ingestion during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of D-[1-(13)C]fructose, D-[2-(13)C]fructose, and D-[6-(13)C]fructose in rat hepatocytes incubated in the presence of H(2)O or D(2)O - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Fructose-2-13C: Technical Specifications and Application Protocols

Topic: D-Fructose-2-13C: Molecular Weight, Isotopic Purity, and Metabolic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Abstract

Stable isotope labeling is the bedrock of modern metabolic flux analysis (MFA) and structural biology.[1] Among hexose tracers, D-Fructose-2-13C (CAS: 117013-19-1) occupies a critical niche.[1] Unlike uniformly labeled isotopomers, the specific placement of Carbon-13 at the C2 position allows for precise discrimination between glycolytic flux, fructolysis, and the pentose phosphate pathway. This guide provides a definitive technical breakdown of the physicochemical properties, quality control protocols, and experimental applications of D-Fructose-2-13C, designed for the senior scientist requiring actionable, high-fidelity data.

Physicochemical Specifications

Accurate stoichiometric calculations in metabolic studies depend on precise molecular weight definitions.[1] When working with isotopically enriched substrates, the distinction between monoisotopic mass and average molecular weight is non-trivial.[1]

Molecular Weight & Mass Spectrometry Data

The introduction of a neutron-heavy isotope shifts the mass signature.[1] Below is the comparative data between natural abundance D-Fructose and D-Fructose-2-13C.

| Property | Natural D-Fructose | D-Fructose-2-13C | Notes |

| Molecular Formula | C₆H₁₂O₆ | ¹³C₁¹²C₅H₁₂O₆ | One ¹²C replaced by ¹³C at pos. 2 |

| CAS Number | 57-48-7 | 117013-19-1 | Unique identifier for the labeled analog |

| Average MW | 180.16 g/mol | 181.15 g/mol | Used for molarity calculations (weighing) |

| Monoisotopic Mass | 180.06339 Da | 181.06674 Da | Exact mass for MS identification (M+1 peak) |

| Mass Shift | — | +1.00335 Da | The detectable shift in Mass Spec |

Isotopic & Chemical Purity Definitions

For high-sensitivity NMR or MS applications, "purity" is a dual-variable metric:

-

Chemical Purity (>98%): The absence of non-fructose contaminants (e.g., glucose, solvent residues).[1]

-

Isotopic Enrichment (>99 atom % ¹³C): The probability that the C2 position actually contains a ¹³C nucleus.[1]

Synthesis and Stability

Production Methodology

High-grade D-Fructose-2-13C is typically produced via chemo-enzymatic synthesis .[1]

-

Precursor: Often starts with [2-13C]Glucose.[1]

-

Isomerization: The enzyme Glucose Isomerase converts [2-13C]Glucose to [2-13C]Fructose.[1]

-

Purification: Chromatographic separation is required to remove residual glucose.[1][2] This step is critical; commercial preparations must be validated for low glucose content (<0.5%) to prevent metabolic confounding.[1]

Storage and Handling (Hygroscopicity Warning)

Fructose is significantly more hygroscopic than glucose.[1]

-

State: Crystalline powder (white).[1]

-

Storage: -20°C is standard, but room temperature is acceptable if desiccated.

-

Handling: Weighing must be rapid. Extended exposure to humid air leads to deliquescence, altering the effective concentration of prepared stock solutions.[1]

-

Protocol: Always equilibrate the vial to room temperature before opening to prevent condensation.[1]

-

Analytical Validation: The Self-Validating Protocol

As a senior scientist, you should not rely solely on the Certificate of Analysis (CoA).[1] Implement this two-step internal validation workflow to confirm identity and enrichment.

Step 1: Mass Spectrometry (Enrichment Check)

Use LC-MS (ESI-Negative mode) to verify the isotopic enrichment.[1]

-

Expected Ion: [M-H]⁻ at m/z 180.06 (labeled) vs 179.06 (unlabeled).[1]

-

Validation Logic: The ratio of intensity (180.06 / 179.06) confirms the atom % enrichment.[1]

Step 2: ¹³C-NMR (Positional Integrity)

This is the gold standard.[1] Fructose exists in solution as a tautomeric equilibrium of pyranose and furanose forms.[1]

-

Experiment: Proton-decoupled ¹³C-NMR in D₂O.

-

Observation: You will NOT see a single peak. You will see a cluster of enhanced peaks corresponding to C2 in different tautomers.[1]

-

Failure Mode: If you observe strong signals at ~96 ppm (β-glucose C1) or ~92 ppm (α-glucose C1), the enzymatic conversion was incomplete.[1]

Quality Control Workflow Diagram

Caption: QC Workflow for validating D-Fructose-2-13C prior to metabolic flux experiments. Note the parallel MS and NMR steps to confirm both mass and structural integrity.

Applications in Drug Development & Research[5]

The specific utility of D-Fructose-2-13C lies in its metabolic fate during Fructolysis (liver) versus Glycolysis .[1]

Tracking Aldolase Activity

In the liver, Fructose is phosphorylated to Fructose-1-Phosphate (F1P) by Ketohexokinase (KHK).[1] F1P is then cleaved by Aldolase B.[1]

-

The Cleavage: F1P → Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde.[1]

-

The Fate of C2: The C2 label ends up exclusively in the carbonyl carbon of DHAP .

-

Differentiation: By monitoring the label position in downstream metabolites (like lactate or triglycerides), researchers can distinguish flux derived from fructose (entering at triose level) versus glucose (entering at G6P).[1]

Metabolic Flux Diagram: The Fate of C2

Caption: Metabolic fate of the C2 label during fructolysis. The label is conserved in DHAP, eventually marking the C2 position of Pyruvate.

Why Choose 2-13C Over U-13C?

-

Cost Efficiency: Specific labels are often more cost-effective for specific pathway questions than uniform labeling.[1]

-

Scrambling Detection: Using U-13C results in fully labeled trioses.[1] Using 2-13C allows the detection of "scrambling" by Triose Phosphate Isomerase (TPI).[1] If the label appears in unexpected positions, it indicates high TPI activity or gluconeogenic back-flux.[1]

References

-

National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 2723872, D-Fructose.[1] Retrieved from [Link][1]

-

Richards, K. M., et al. (2014).[1][3] 13C-NMR chemical shifts of three forms of fructose in deuterated water. ResearchGate.[1][3] Retrieved from [Link]

-

Antoniewicz, M. R. (2013).[1][4] 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Current Opinion in Biotechnology.[1] Retrieved from [Link]

Sources

An In-depth Technical Guide to Stable Isotope Labeling of Fructose for Metabolic Flux Analysis

Introduction: Deciphering Fructose Metabolism with Precision

Fructose, a simple sugar increasingly prevalent in modern diets, has been implicated in a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin resistance.[1][2] Unlike glucose, which is metabolized ubiquitously, fructose is primarily processed in the liver, intestine, and kidneys.[3] This distinct metabolic pathway, which bypasses the main rate-limiting step of glycolysis, allows for rapid conversion of fructose into downstream metabolites, significantly impacting central carbon metabolism.[3][4] Understanding the intricate flow, or "flux," of fructose-derived carbons through these metabolic networks is paramount for elucidating disease mechanisms and identifying novel therapeutic targets.

Metabolic Flux Analysis (MFA) using stable isotope tracers has emerged as the gold standard for quantifying intracellular reaction rates.[5][6][7] By introducing a substrate, such as fructose, labeled with a stable isotope like Carbon-13 (¹³C), we can trace the journey of its atoms as they are incorporated into various downstream metabolites.[5][8] This guide provides a comprehensive technical overview of the principles, experimental design, and analytical methodologies for performing ¹³C-fructose based MFA, tailored for researchers, scientists, and drug development professionals.

Part 1: Core Principles of ¹³C-Fructose Metabolic Flux Analysis

At its core, ¹³C-MFA is a quantitative technique that measures the rates of metabolic reactions within a biological system.[6][9] The fundamental premise is that the distribution of ¹³C labels in downstream metabolites is a direct consequence of the relative activities (fluxes) of the metabolic pathways involved.[5][9]

1.1. The Journey of a Labeled Carbon: When cells are cultured with ¹³C-labeled fructose, it is taken up and metabolized. Enzymatic reactions cleave and rearrange the carbon backbone, distributing the ¹³C atoms into specific patterns within downstream metabolites like lactate, amino acids, and fatty acids.[10]

1.2. Measurement and Interpretation: These unique labeling patterns, known as mass isotopomer distributions (MIDs), are measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5][10] By feeding these MIDs into a computational model of the cell's metabolic network, we can infer the intracellular fluxes that produced them.[11][12] This data redundancy, where numerous isotopomer measurements are used to estimate a smaller number of fluxes, greatly enhances the accuracy and confidence of the results.[5]

1.3. Why Fructose Presents a Unique Case: Fructose metabolism is less tightly regulated than glucose metabolism.[3] In the liver, it bypasses the phosphofructokinase-1 (PFK-1) regulatory step, leading to a rapid influx of carbons into the triose phosphate pool.[3] This can significantly alter pathways like glycolysis, gluconeogenesis, and de novo lipogenesis.[1][3] ¹³C-fructose tracing allows for the precise quantification of these alterations.

Part 2: Strategic Experimental Design

A successful ¹³C-MFA experiment hinges on meticulous planning. The choices made during the design phase directly impact the quality and interpretability of the flux data.

2.1. The Critical Choice: Selecting the Right ¹³C-Fructose Tracer

The selection of the isotopic tracer is a crucial step that dictates which metabolic pathways can be resolved.[10] The goal is to choose a tracer that generates unique labeling patterns for metabolites produced through different pathways.

| Tracer | Structure | Primary Application | Rationale |

| [U-¹³C₆]Fructose | All 6 carbons are ¹³C | General pathway mapping, de novo lipogenesis | Provides the highest isotopic enrichment in downstream metabolites, making it ideal for tracing the fate of the entire fructose backbone into fatty acids and other biosynthetic products.[1] |

| [1-¹³C]Fructose | Only carbon-1 is ¹³C | Resolving glycolysis vs. Pentose Phosphate Pathway (PPP) | The C1 of fructose is lost as ¹³CO₂ in the oxidative PPP. The presence or absence of the label in downstream metabolites helps quantify the relative flux through these two major pathways.[13] |

| [6-¹³C]Fructose | Only carbon-6 is ¹³C | Tracing entry into pyruvate and TCA cycle | Follows the "bottom half" of the fructose molecule as it enters the lower part of glycolysis and subsequently the TCA cycle. |

Causality in Tracer Selection: The choice between a uniformly labeled tracer like [U-¹³C₆]fructose and a positionally labeled one depends on the research question. To get a broad overview of fructose's fate and its contribution to biomass, [U-¹³C₆]fructose is superior.[1] However, to dissect specific, converging pathways like glycolysis and the PPP, a positionally labeled tracer like [1-¹³C]fructose is necessary to create distinct labeling patterns that the model can resolve.[13]

2.2. Achieving Isotopic Steady State

For standard MFA, the system must reach both a metabolic and isotopic steady state.[9]

-

Metabolic Steady State: The concentrations of intracellular metabolites and metabolic fluxes are constant over time.[9]

-

Isotopic Steady State: The isotopic labeling pattern of intracellular metabolites is no longer changing.[9][14]

Expert Insight: Achieving true isotopic steady state in slower-turnover pathways (like protein synthesis) can take a significant amount of time. It is crucial to perform a time-course experiment (e.g., harvesting cells at 6, 12, 24, and 48 hours post-labeling) to empirically determine when the labeling of key downstream metabolites, such as TCA cycle intermediates or amino acids, has plateaued.[1] For many mammalian cell lines, 24-48 hours is sufficient for central carbon metabolites.[1]

Part 3: Validated Experimental Protocols

The following protocols represent a self-validating system, with built-in checks to ensure data integrity from cell culture to analysis.

3.1. Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvest. This minimizes confounding metabolic shifts due to nutrient limitation or contact inhibition.

-

Media Formulation: Prepare custom culture medium where unlabeled fructose is replaced with the desired ¹³C-labeled fructose tracer. Ensure all other nutrient concentrations are identical to the control medium.

-

Label Introduction: Aspirate the standard medium and replace it with the ¹³C-fructose labeling medium. This marks time zero of the experiment.

-

Incubation: Culture the cells for the predetermined duration required to reach isotopic steady state.

3.2. Rapid Quenching and Metabolite Extraction

This is the most critical step for preserving the in vivo metabolic state of the cells. The goal is to instantly halt all enzymatic activity.[15] Failure to do so will result in altered metabolite levels and labeling patterns.

Protocol: Quenching and Extraction for Adherent Cells

-

Preparation: Place a metal tray on a bed of dry ice to pre-chill. Prepare a quenching/extraction solution of 80:20 Methanol:Water (LC-MS grade) and chill it to -80°C.

-

Quenching: Remove the culture plate from the incubator. Immediately aspirate the medium.

-

Washing (Optional but Recommended): Quickly wash the cell monolayer once with ice-cold phosphate-buffered saline (PBS) or ammonium formate to remove extracellular metabolites.[15]

-

Metabolism Arrest: Place the plate on the pre-chilled metal tray. Immediately add the -80°C quenching/extraction solution (e.g., 1 mL for a 6-well plate). The cold solvent instantly halts metabolism.[15][16]

-

Cell Lysis & Extraction: Use a cell scraper to scrape the cells in the cold solvent. Pipette the cell suspension into a pre-chilled microcentrifuge tube.

-

Vortexing: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and metabolite extraction.

-

Centrifugation: Centrifuge at maximum speed (e.g., >13,000 rpm) for 10 minutes at 4°C to pellet protein and cell debris.[17]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new tube.

-

Storage: Store the metabolite extract at -80°C until analysis to prevent degradation.[18]

Trustworthiness Check: The use of -80°C methanol is a field-proven method that simultaneously quenches metabolism, lyses cells, and precipitates proteins, minimizing sample handling steps and the potential for metabolic alteration.[17][19]

Part 4: Data Acquisition and Flux Analysis

4.1. Analytical Platforms: MS vs. NMR

-

Mass Spectrometry (MS): The dominant technique for MFA.[6] It offers high sensitivity and can be coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) to separate complex metabolite mixtures. MS measures the mass-to-charge ratio (m/z) of ions, allowing for the quantification of different mass isotopomers (e.g., a metabolite with zero, one, two, etc., ¹³C atoms).[20]

-

Nuclear Magnetic Resonance (NMR): Provides positional information about the location of ¹³C atoms within a molecule's carbon skeleton, which can be highly valuable for resolving complex pathways.[21] However, NMR is significantly less sensitive than MS, often requiring larger sample amounts.[21]

4.2. Data Processing: From Raw Data to Flux Maps

-

Peak Integration: Raw LC-MS data is processed to identify and integrate the peaks corresponding to each mass isotopomer of a target metabolite.

-

Natural Abundance Correction: The measured MIDs must be corrected for the natural abundance of ¹³C (~1.1%) and other heavy isotopes.

-

Flux Estimation: The corrected MIDs are fed into specialized software (e.g., INCA, METRAN, OpenFLUX).[12][22] This software uses iterative algorithms to find the set of metabolic fluxes that best reproduce the experimentally measured labeling data.

-

Statistical Analysis: A goodness-of-fit test (e.g., chi-squared) is performed to ensure the model accurately describes the data. Confidence intervals are calculated for each estimated flux to assess the precision of the measurement.[14]

Expert Insight: The quality of a flux map is highly dependent on the accuracy of the underlying metabolic network model.[5] It is critical to ensure the model includes all relevant biochemical reactions, cofactors, and cellular compartments for the specific cell type being studied. Any inaccuracies in the model will lead to errors in the flux estimates.

Part 5: Applications in Research and Drug Development

¹³C-fructose MFA is a powerful tool for investigating a variety of biological questions and therapeutic areas.

-

Disease Pathophysiology: Quantifying how fructose metabolism is rewired in diseases like cancer or NAFLD can reveal novel metabolic liabilities.[1][23][24] For example, tracing fructose to lipid synthesis can directly quantify the contribution of dietary fructose to hepatic steatosis.[1]

-

Target Identification and Validation: By identifying key flux control points in a disease-relevant pathway, MFA can pinpoint enzymes that are promising targets for therapeutic intervention.

-

Mechanism of Action Studies: MFA can be used to determine how a drug candidate impacts cellular metabolism, providing critical insights into its on-target and off-target effects. For instance, one could measure how an inhibitor of fructokinase alters the flux of fructose into glycolysis versus the PPP.

Conclusion

Stable isotope labeling of fructose is an indispensable tool for gaining a quantitative and dynamic understanding of its metabolic fate. By moving beyond simple measurements of metabolite concentrations, ¹³C-MFA provides a functional readout of the metabolic phenotype, revealing the intricate rewiring of cellular pathways in response to fructose. The rigorous application of the principles and protocols outlined in this guide will enable researchers to generate high-fidelity flux maps, accelerating discoveries in metabolic research and the development of novel therapeutics for metabolic diseases.

References

-

Institute of Molecular Systems Biology. (n.d.). 13C Metabolic Flux Analysis. Retrieved from [Link]

-

Various Authors. (2025). 13C-based metabolic flux analysis. Request PDF on ResearchGate. Retrieved from [Link]

-

Tian, B., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience. Retrieved from [Link]

-

Du, X., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of Nutrition and Metabolism. Retrieved from [Link]

-

Horn, P. J., et al. (2020). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites. Retrieved from [Link]

-

Templeton, N., et al. (2017). 13C metabolic flux analysis identifies limitations to increasing specific productivity in fed-batch and perfusion. Metabolic Engineering. Retrieved from [Link]

-

Waters Corporation. (2018). Automating Metabolic Flux Analysis Workflows in Cancer Research. Waters Blog. Retrieved from [Link]

-

Hellerstein, M. K. (2003). Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies. Metabolic Engineering. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019). #82 13C Metabolic Flux Analysis using Mass Spectrometry | Part 1 | Computational Systems Biology. YouTube. Retrieved from [Link]

-

NPTEL-NOC IITM. (2019). #85 Lab 13C | Metabolic Flux Analysis using Mass Spectrometry | Computational Systems Biology. YouTube. Retrieved from [Link]

-

Li, W., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Journal of the American Chemical Society Au. Retrieved from [Link]

-

You, L., et al. (2021). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. Retrieved from [Link]

-

Akram, M., & Hamid, A. (2022). Biochemistry, Fructose Metabolism. StatPearls. Retrieved from [Link]

-

Tappy, L., & Rosset, R. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism. Retrieved from [Link]

-

Various Authors. (2025). Isotope tracing of fructose metabolism in liver cancer. ResearchGate. Retrieved from [Link]

-

Teng, Q., et al. (2015). A direct cell quenching method for cell-culture based metabolomics. ResearchGate. Retrieved from [Link]

-

G. La Cava, et al. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances. Retrieved from [Link]

-

Aryal, S. (2023). Fructose Metabolism (Fructolysis): Steps and Importance. Microbe Notes. Retrieved from [Link]

-

McCullagh Group. (2020). Guide to cell extraction, sample normalisation and sample submission for metabolomics. University of Oxford. Retrieved from [Link]

-

Antoniewicz, M. R. (2013). Using multiple tracers for 13C metabolic flux analysis. Methods in Molecular Biology. Retrieved from [Link]

-

Kumar, A., et al. (2015). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of Biomolecular Techniques. Retrieved from [Link]

-

Li, W., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. JACS Au. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of entry of (A) glucose and (B) fructose into the glycolytic pathway of the CNS. Retrieved from [Link]

-

Crown, S. B., & Antoniewicz, M. R. (2012). Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology. Metabolic Engineering. Retrieved from [Link]

-

Med School Made Easy. (2019). Fructose Metabolism. YouTube. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

-

Lane, A. N., et al. (2014). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Retrieved from [Link]

-

Kajih, S., et al. (2022). Stable Isotopes for Tracing Cardiac Metabolism in Diseases. Metabolites. Retrieved from [Link]

-

Tappy, L. (2017). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Science Exchange. Retrieved from [Link]

-

Society of Nuclear Medicine and Molecular Imaging. (2024). Novel PET Tracer Maps Fructose Metabolism to Identify Cardiac and Neural Disorders. Retrieved from [Link]

-

BCM Metabolomics Core. (n.d.). Metabolomics Sample Extraction Protocols. Retrieved from [Link]

-

Weitzel, M., et al. (2014). Visual workflows for 13C-metabolic flux analysis. Bioinformatics. Retrieved from [Link]

-

Overdier, K. H., et al. (2014). Quenching Methods for the Analysis of Intracellular Metabolites. Methods in Molecular Biology. Retrieved from [Link]

-

MFA Suite. (2014). MFA Suite™. Retrieved from [Link]

-

Li, W., et al. (2023). Developing Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. ChemRxiv. Retrieved from [Link]

-

Chen, S., et al. (2024). Visualizing 13C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. Analytical Chemistry. Retrieved from [Link]

Sources

- 1. Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fructose metabolism in humans – what isotopic tracer studies tell us - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. gssiweb.org [gssiweb.org]

- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 6. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 7. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 11. What is Metabolic Flux Analysis (MFA)? - Creative Proteomics [metabolomics.creative-proteomics.com]

- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]

- 19. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]

- 22. MFA Suite™ | MFA Suite [mfa.vueinnovations.com]

- 23. researchgate.net [researchgate.net]

- 24. GUEST | SNMMI [snmmi.org]

Technical Guide: Differential Isotope Labeling Strategies for Fructolytic Flux Analysis

Topic: D-Fructose-2-13C vs. U-13C Fructose for Glycolysis Tracking Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In metabolic flux analysis (MFA), the choice between Uniformly labeled (U-13C) and Position-specific (e.g., 2-13C) fructose is not merely a matter of cost or availability—it is a decision that dictates the resolution of the biological question.

While U-13C Fructose serves as a "global" tracer effective for quantifying total fructose contribution to downstream pools (lipogenesis, TCA cycle, lactate), D-Fructose-2-13C acts as a "mechanistic" probe. Its utility lies in its ability to distinguish the metabolic fate of the dihydroxyacetone phosphate (DHAP) arm from the glyceraldehyde arm of fructolysis, a distinction critical for dissecting hepatic versus intestinal metabolism and quantifying triose phosphate isomerase (TPI) activity.

This guide details the mechanistic basis, experimental selection criteria, and analytical interpretation for these two tracer paradigms.

Part 1: Mechanistic Basis of Fructose Tracing

To select the correct tracer, one must understand how Aldolase B processes the fructose skeleton differently than glucose.

The Fructolysis Pathway (Hepatic/Intestinal)

Unlike glucose, which is phosphorylated by hexokinase/glucokinase to Glucose-6-Phosphate (G6P), fructose is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P) . This bypasses the rate-limiting enzyme Phosphofructokinase-1 (PFK-1), allowing rapid, unregulated entry into the triose pool.

The Cleavage Event (Aldolase B): Aldolase B cleaves F1P into two distinct trioses:

-

Carbons 1-3: Become Dihydroxyacetone Phosphate (DHAP) .

-

Carbons 4-6: Become Glyceraldehyde (which must be phosphorylated by Triokinase to enter glycolysis as GAP).

Tracer Fate Mapping

The following table summarizes the carbon mapping for the two tracers. Note the asymmetry introduced by the 2-13C label.

| Precursor Tracer | Label Position | Fate in DHAP (C1-C3 branch) | Fate in Glyceraldehyde (C4-C6 branch) | Fate in Pyruvate | Fate in Acetyl-CoA |

| U-13C Fructose | C1, C2, C3, C4, C5, C6 | [U-13C] DHAP (M+3) | [U-13C] Glyceraldehyde (M+3) | [U-13C] Pyruvate (M+3) | [1,2-13C] Acetyl-CoA (M+2) |

| D-Fructose-2-13C | C2 only | [2-13C] DHAP (M+1) | Unlabeled (M+0) | [2-13C] Pyruvate (M+1) | [1-13C] Acetyl-CoA (M+1) |

Critical Insight: D-Fructose-2-13C specifically labels the ketone carbon of DHAP. Because the C4-C6 fragment (Glyceraldehyde) remains unlabeled, this tracer allows you to measure the mixing of the two triose pools via Triose Phosphate Isomerase (TPI).

Pathway Visualization

The diagram below illustrates the divergent fates of the carbon atoms using the two labeling strategies.

Caption: Mechanistic flow of Fructose-2-13C. Note that the Glyceraldehyde branch is initially "invisible" (unlabeled) with this tracer, unlike U-13C which labels both branches.

Part 2: Comparative Analysis (When to Use Which)

Scenario A: Total Flux & Lipogenesis Tracking

Recommended Tracer: [U-13C] Fructose

If your goal is to determine how much fructose contributes to the total lipogenic pool (De Novo Lipogenesis - DNL) or mitochondrial oxidation, U-13C is superior.

-

Reasoning: It produces heavy mass shifts (M+2 Acetyl-CoA, M+16 Palmitate). These signals are distinct from natural abundance background noise, providing high sensitivity even at lower enrichment levels.

-

Outcome: You obtain a robust "Fractional Contribution" percentage.

Scenario B: Pathway Mechanics & Symmetry Analysis

Recommended Tracer: [2-13C] Fructose

If your goal is to study the efficiency of Triokinase or the source of Gluconeogenesis , 2-13C is required.

-

Reasoning:

-

Triose Mixing: If TPI is fast, the label from DHAP (M+1) will equilibrate with GAP. If you see M+1 GAP (measured as M+1 DHAP after equilibrium), TPI is active.

-

Gluconeogenesis Source: When Fructose drives gluconeogenesis, DHAP and GAP combine to form Fructose-1,6-Bisphosphate (F1,6BP).

-

If mixing is complete: You get [2,5-13C] Glucose.

-

If mixing is incomplete (e.g., Glyceraldehyde comes from unlabeled sources): You get singly labeled Glucose.

-

-

-

Outcome: You obtain flux ratios between the two branches of aldolase cleavage.

Part 3: Experimental Protocol (LC-MS/MS)

This protocol focuses on the extraction and detection of polar metabolites (DHAP, GAP, F1P) using High-Resolution LC-MS, validated for tracking 13C enrichment.

Experimental Setup

-

Cell Culture: Seed HepG2 or primary hepatocytes. Starve cells of glucose/fructose for 1 hour.

-

Labeling Phase: Introduce medium containing 5 mM [2-13C] Fructose (or U-13C). Maintain physiological glucose (5 mM) to prevent metabolic stress.

-

Time Points:

-

Flux Analysis: 5, 15, 30, 60 minutes (Dynamic labeling).

-

Steady State: 24 hours.

-

Metabolite Extraction (Quenching)

Speed is critical to prevent ATP hydrolysis and triose interconversion.

-

Wash: Rapidly wash cells 2x with ice-cold saline (0.9% NaCl). Do not use PBS as phosphate interferes with MS.

-

Quench: Add 500 µL -80°C Extraction Solvent (80:20 Methanol:Water) directly to the dish.

-

Scrape: Scrape cells on dry ice. Transfer to pre-chilled tubes.

-

Disrupt: Vortex vigorously for 10 min at 4°C.

-

Clarify: Centrifuge at 16,000 x g for 10 min at 4°C. Collect supernatant.

LC-MS/MS Acquisition

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for sugar phosphates. (e.g., Waters BEH Amide).

-

Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.0).

-

Mobile Phase B: 100% Acetonitrile.

-

Gradient: 85% B to 40% B over 15 minutes.

-

MS Mode: Negative Ion Mode (ESI-). Sugar phosphates ionize best as [M-H]-.

Workflow Diagram

Caption: Optimized workflow for 13C-fructose metabolic flux analysis.

Part 4: Data Interpretation & Calculation

Mass Isotopomer Distribution (MID)

For D-Fructose-2-13C , the data interpretation is binary compared to U-13C.

Target Metabolite: DHAP (C3H7O6P)

-

M+0 (Unlabeled): Represents pre-existing pool or glucose-derived DHAP.

-

M+1 (Labeled): Represents DHAP derived directly from Fructose C1-C3.

-

M+2/M+3: Should be negligible unless significant gluconeogenic recycling and re-entry occurs.

Target Metabolite: Pyruvate (C3H4O3)

-

M+1: Derived from [2-13C]DHAP -> GAP -> Pyruvate.

-

Note: If you see M+0 Pyruvate but high M+1 DHAP, it implies the unlabeled Glyceraldehyde branch is diluting the pool, or glucose is the dominant glycolysis source.

Calculating Fractional Contribution

To calculate the contribution of fructose to the DHAP pool (

For U-13C , correction for natural abundance (1.1% per carbon) is mandatory using software like IsoCor or Polari. For 2-13C , the M+1 signal overlaps with the natural C13 isotope of the M+0 peak. You must subtract the theoretical natural abundance M+1 from your measured M+1 intensity.

Troubleshooting Low Enrichment

If using 2-13C and the M+1 signal is weak:

-

Check Enrichment: 2-13C provides only one labeled carbon. If the pool size is large, the signal is easily diluted. U-13C (M+3) is more robust against noise.

-

Check Scrambling: If M+1 appears in metabolites that should be unlabeled (e.g., Serine, if derived strictly from the Glyceraldehyde branch), it confirms rapid TPI activity.

References

-

Jang, C., et al. (2018).[1][2] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[1][3] Cell Metabolism. [Link]

- Key Finding: Establishes the gut-liver axis for fructose and valid

-

Hui, S., et al. (2020). Quantitative Flux Analysis of Energy Metabolism in Mammals. Nature. [Link]

- Key Finding: Comprehensive flux analysis methodologies including fructose handling.

-

Herman, M.A., & Birnbaum, M.J. (2021). Molecular aspects of fructose metabolism and metabolic disease. Cell Metabolism. [Link]

- Key Finding: Review of molecular mechanisms including Aldolase B kinetics.

-

MetaboLights Repository. Protocols for LC-MS Metabolomics. [Link]

- Key Finding: Standardized protocols for metabolite extraction and MS settings.

Sources

Technical Guide: Metabolic Fate of [2-13C]Fructose in Hepatocytes

Executive Summary

This technical guide details the metabolic tracing of [2-13C]fructose in primary hepatocytes, a critical workflow for quantifying fructolysis, gluconeogenesis, and de novo lipogenesis (DNL). Unlike glucose, fructose bypasses the phosphofructokinase (PFK) checkpoint, entering the glycolytic pathway at the triose phosphate level.[1] This unregulated entry is a primary driver of hepatic steatosis.

Using [2-13C]fructose as a tracer provides distinct atom-mapping advantages over [U-13C] or [1-13C] analogs, specifically in distinguishing the fate of the keto-carbon during the aldolase B cleavage and subsequent triose interconversion. This guide provides a validated protocol for experimental design, mass spectrometry (MS) analysis, and flux interpretation.

Part 1: Mechanistic Core & Atom Mapping

The Fructolytic Pathway

Fructose metabolism in hepatocytes is initiated by Ketohexokinase (KHK-C), which phosphorylates fructose to Fructose-1-Phosphate (F1P).[2][3] This step consumes ATP and traps fructose in the hepatocyte.

The critical divergence from glycolysis occurs at the cleavage step:

-

Aldolase B cleaves F1P (6 carbons) into two 3-carbon units:

-

Dihydroxyacetone phosphate (DHAP): Derived from carbons 1, 2, and 3 of fructose.

-

Glyceraldehyde (GA): Derived from carbons 4, 5, and 6 of fructose.

-

The Fate of Carbon-2

In [2-13C]fructose, the label is located on the keto group.

-

F1P Stage: The label remains at C2.

-

Cleavage: The label segregates exclusively into DHAP at the C2 position (the ketone carbon of DHAP).

-

Triose Equilibration: Triose Phosphate Isomerase (TPI) equilibrates DHAP and Glyceraldehyde-3-Phosphate (GAP). Consequently, the label at C2 of DHAP becomes C2 of GAP.

-

Pyruvate Synthesis: GAP converts to Pyruvate. The C2 of GAP becomes the C2 (carbonyl) carbon of Pyruvate .

-

Acetyl-CoA Formation: Pyruvate Dehydrogenase (PDH) decarboxylates Pyruvate (removing C1). The C2 (carbonyl) of Pyruvate becomes the C1 (carbonyl/thioester) of Acetyl-CoA .

Pathway Visualization

The following diagram maps the specific transition of the 13C label from Fructose C2 to downstream metabolites.

Figure 1: Atom mapping of [2-13C]Fructose. Note the transition of the label to the carbonyl position of Acetyl-CoA, resulting in odd-carbon labeling in fatty acids.

Part 2: Experimental Protocol

This protocol is designed for primary murine or human hepatocytes. It assumes a "high-dose" fructose challenge (5-10 mM) to mimic post-prandial spillover into the liver, as low doses are primarily cleared by the small intestine [1].

Reagents & Materials

-

Tracer: [2-13C]D-Fructose (99% enrichment, Cambridge Isotope Laboratories or equivalent).

-

Media: DMEM (no glucose, no glutamine, no phenol red) supplemented with 10% dialyzed FBS (to remove endogenous unlabeled substrates).

-

Quenching Solution: 80% Methanol (pre-chilled to -80°C).

Step-by-Step Workflow

-

Hepatocyte Isolation & Plating:

-

Isolate primary hepatocytes via collagenase perfusion.

-

Plate at

cells/well in 6-well collagen-coated plates. -

Allow attachment (4-6 hours) in standard maintenance media.

-

-

Starvation (Metabolic Reset):

-

Wash cells 2x with PBS.

-

Incubate for 1 hour in glucose-free, serum-free DMEM. This depletes glycogen reserves and maximizes tracer uptake.

-

-

Tracer Incubation:

-

Replace media with Tracing Media : DMEM + 10 mM [2-13C]Fructose + 5 mM unlabeled Glucose (optional, to mimic physiological mix) + 2 mM Glutamine.

-

Note: If studying pure fructolysis, omit glucose. If studying competition, include it.

-

Timepoints:

-

Flux (Glycolysis): 30, 60 minutes.

-

Lipogenesis (DNL): 6, 12, 24 hours.

-

-

-

Metabolite Extraction (Biphasic):

-

Rapidly aspirate media.

-

Immediately add 1 mL -80°C 80% Methanol (Quenches metabolism instantly).

-

Scrape cells and transfer to a tube on dry ice.

-

Add 500 µL Chloroform (for lipid extraction) and 200 µL Water.

-

Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

-

Result:

-

Upper Phase (Aqueous): Contains polar metabolites (Pyruvate, Lactate, TCA intermediates).

-

Lower Phase (Organic): Contains lipids (Palmitate, Triglycerides).

-

-

Part 3: Analytical Workflow & Data Interpretation

Mass Spectrometry Detection

-

Polar Metabolites: Analyze via GC-MS (MOX-TBDMS derivatization) or LC-MS/MS (HILIC column).

-

Lipids: Analyze via GC-MS (FAME derivatization) to detect fatty acid methyl esters.

Mass Isotopomer Distribution (MID) Analysis

The raw data will present as M+0 (unlabeled), M+1 (one 13C), M+2, etc.

Table 1: Expected Labeling Patterns from [2-13C]Fructose

| Metabolite | Primary Isotopomer | Mechanistic Explanation |

| DHAP | M+1 | Direct cleavage of F1P (C1-C3). |

| Lactate | M+1 | Derived from M+1 Pyruvate. |

| Alanine | M+1 | Transamination of M+1 Pyruvate. |

| Acetyl-CoA | M+1 | Decarboxylation of M+1 Pyruvate retains the label. |

| Citrate | M+1 | Condensation of M+1 Acetyl-CoA + M+0 OAA. |

| Palmitate | M+1, M+3, M+5... | Acetyl-CoA adds C2 units. Since the label is on C1 (carbonyl) of Acetyl-CoA, it appears on odd carbons of the FA chain. |

| Glucose | M+1, M+2 | Gluconeogenesis combines two trioses. M+1 (one labeled triose) or M+2 (two labeled trioses). |

Analytical Logic Diagram

Figure 2: Analytical workflow separating polar metabolic flux from lipid accumulation metrics.

Part 4: Drug Development Applications

Targeting Ketohexokinase (KHK)

Inhibitors of KHK (e.g., for NASH treatment) prevent the formation of F1P.

-

Expected Readout: In the presence of a KHK inhibitor, incubation with [2-13C]fructose should show a drastic reduction in M+1 Lactate and M+1 Acetyl-CoA , with a concurrent increase in M+1 Fructose in the media (failure to trap).

Assessing De Novo Lipogenesis (DNL)

Fructose is a more potent driver of DNL than glucose because it bypasses PFK regulation.

-

Metric: The fractional synthesis rate (FSR) of palmitate can be calculated by modeling the enrichment of the precursor pool (Acetyl-CoA) relative to the product (Palmitate).

-

Advantage: [2-13C]Fructose specifically labels the acetyl-CoA pool derived from fructolysis, allowing researchers to distinguish DNL driven by fructose vs. background glucose metabolism [2].

References

-

Jang, C., Hui, S., Lu, W., Cowan, A. J., Morscher, R. J., Lee, G., ... & Rabinowitz, J. D. (2018).[4] The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[5][4] Cell Metabolism, 27(2), 351-361.[4] [Link]

-

Softic, S., Gupta, M. K., Wang, G. X., Fujisaka, S., O’Neill, B. T., Rao, T. N., ... & Kahn, C. R. (2017). Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling. Journal of Clinical Investigation, 127(11), 4059-4074. [Link]

-

Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317-325. [Link]

-

Herman, M. A., & Birnbaum, M. J. (2021).[5] Molecular aspects of fructose metabolism and metabolic disease. Cell Metabolism, 33(12), 2329-2354. [Link]

Sources

- 1. HepatoDyn: A Dynamic Model of Hepatocyte Metabolism That Integrates 13C Isotopomer Data | PLOS Computational Biology [journals.plos.org]

- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The small intestine shields the liver from fructose-induced steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. collaborate.princeton.edu [collaborate.princeton.edu]

- 5. tandfonline.com [tandfonline.com]

Technical Guide: 13C-Fructose Flux Analysis in Oncogenic Reprogramming

Topic: 13C-Fructose Transport & Metabolic Flux Analysis in Cancer Cells Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary: The "Stealth" Fuel of Tumorigenesis

While glucose remains the canonical substrate for the Warburg effect, recent data identifies fructose as a potent, alternative metabolic driver in hypoxic and glucose-deprived tumor microenvironments (TME). Unlike glucose, fructose transport is insulin-independent and its catabolism bypasses the rate-limiting phosphofructokinase (PFK) checkpoint. This allows unrestrained carbon flux into lipogenesis and nucleotide synthesis, fueling rapid proliferation in AML, breast, lung, and colorectal cancers.

This guide provides a rigorous framework for characterizing 13C-fructose transport mechanisms and downstream metabolic fate. It moves beyond simple uptake assays to full metabolic flux analysis (MFA), enabling precise mapping of how cancer cells rewire the GLUT5-KHK axis to sustain survival.

Mechanistic Foundation: The GLUT5-KHK Axis

To design effective 13C-tracing experiments, one must understand the specific entry and processing nodes that differentiate fructose from glucose metabolism.

The Gatekeeper: GLUT5 (SLC2A5)

The Solute Carrier Family 2 Member 5 (GLUT5 ) is the primary facilitative transporter for fructose.[1] Unlike GLUT1/3, it has low affinity for glucose.

-

Oncogenic Context: GLUT5 is significantly upregulated in hypoxic cells via HIF-1

and in response to osmotic stress. In Acute Myeloid Leukemia (AML) and lung adenocarcinoma, GLUT5 overexpression correlates directly with poor prognosis. -

Therapeutic Target: Inhibition of GLUT5 restricts fructose availability without affecting systemic glucose homeostasis, offering a high therapeutic index.

The PFK Bypass (The Kinetic Advantage)

Upon entry, fructose is phosphorylated by Ketohexokinase (KHK) (specifically the high-activity isoform KHK-C) to Fructose-1-Phosphate (F1P).

-

Crucial Difference: Glucose metabolism is gated by Phosphofructokinase-1 (PFK-1), which is allosterically inhibited by ATP and citrate.

-

The Bypass: KHK is not subject to this negative feedback. F1P is cleaved by Aldolase B into DHAP and Glyceraldehyde, entering glycolysis below the PFK bottleneck. This results in rapid, unregulated generation of acetyl-CoA and triose phosphates.

Metabolic Divergence

-

Lipogenesis: The unregulated acetyl-CoA pool drives de novo fatty acid synthesis (palmitate), essential for membrane biogenesis in rapidly dividing cells (e.g., Lung Cancer).

-

Nucleotide Synthesis: Fructose carbon fluxes heavily into the non-oxidative Pentose Phosphate Pathway (PPP) via Transketolase (TKT), providing ribose-5-phosphate for DNA/RNA synthesis (e.g., Pancreatic Cancer).

Visualization: The Fructose Bypass Pathway

The following diagram illustrates the mechanistic advantage of fructose metabolism and the tracking of 13C carbons.

Caption: Mechanistic map showing 13C-fructose entry via GLUT5, bypassing the PFK-1 checkpoint to fuel lipogenesis and nucleotide synthesis.

Strategic Tracer Design

Choosing the correct isotopologue is critical for answering specific biological questions.

| Tracer | Target Application | Rationale |

| [U-13C6]-Fructose | Global Flux Analysis | Labels all carbon positions. Ideal for measuring total contribution to TCA cycle intermediates, lactate, and fatty acids (palmitate). |

| [1-13C]-Fructose | Pathway Discrimination | Differentiates between glycolysis and PPP. If processed via Aldolase B, the label ends up in DHAP (and subsequently C3 of lactate). If processed via PPP, the label distribution shifts. |

| [U-13C]-Glucose + Unlabeled Fructose | Competition Assays | Determines if fructose displaces glucose utilization or acts as an additive fuel source. |

Protocol: 13C-Fructose Flux Assay

Objective: Quantify the fractional contribution of fructose to downstream metabolites in cancer cells.

Pre-Experimental Preparation

-

Cell Synchronization: Seed cells (e.g., A549, MCF-7) to reach 70% confluency.

-

Media Formulation (Critical): Use glucose-free, fructose-free DMEM base. Supplement with dialyzed FBS (dFBS) to remove background unlabeled sugars.

-

Control: 10 mM [U-13C6]-Glucose.

-

Experimental: 10 mM [U-13C6]-Fructose (or physiological 5 mM).

-

Note: Ensure glutamine is constant (2-4 mM) as it provides the nitrogen backbone.

-

The Labeling Pulse

-

Wash cells 2x with PBS (warm) to remove residual unlabeled media.

-

Add pre-warmed 13C-tracer media.

-

Incubation:

-

Short-term (Flux): 15, 30, 60 mins (for transport/glycolytic rate).

-

Long-term (Biosynthesis): 24 - 48 hours (for steady-state labeling of lipids/DNA).

-

Quenching & Extraction (Self-Validating Step)

Speed is essential to prevent metabolite turnover during harvest.

-

Quench: Rapidly aspirate media and wash 1x with ice-cold saline (0.9% NaCl) . Do not use PBS as phosphate interferes with MS.

-

Metabolism Stop: Add 800 µL 80% Methanol (pre-chilled to -80°C) directly to the plate.

-

Lysis: Scrape cells on dry ice. Transfer to Eppendorf tubes.

-

Freeze-Thaw: Vortex 1 min, freeze in liquid N2, thaw on ice (3 cycles) to rupture membranes completely.

-

Clarification: Centrifuge at 14,000 x g for 10 min at 4°C. Collect supernatant (metabolites).

-

Dry: Evaporate supernatant under nitrogen stream or SpeedVac. Store at -80°C.

LC-MS/MS Analysis

-

Reconstitution: Resuspend in 50% Acetonitrile/Water.

-

Chromatography: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide) is required for polar metabolites (F1P, Lactate, Citrate).

-

Mass Spec: Triple Quadrupole (QQQ) in MRM mode or High-Res Orbitrap.

-

Target Transitions: Monitor mass shifts (e.g., Lactate M+0 vs M+3).

Workflow Visualization

Caption: Step-by-step workflow for 13C-fructose metabolic flux analysis, ensuring metabolite integrity from pulse to data acquisition.

Data Interpretation & Validation

Mass Isotopomer Distribution (MID)

The raw data will present as M+0 (unlabeled), M+1, M+2, etc.

-

Fructose to Lactate: If [U-13C6]-Fructose is used, expect M+3 Lactate .

-

Calculation:Fractional Enrichment = (Σ (i * M+i)) / (n * Σ M+i) where n is the number of carbons.

-

-

Fructose to Palmitate: Look for M+2 units in Palmitate (C16). A high M+16 signal indicates direct synthesis from fructose-derived acetyl-CoA.

Self-Validation Checks

-

Total Pool Size: Compare total metabolite abundance (sum of all isotopologues) between Control and Fructose conditions. If F1P is high but downstream TCA intermediates are low, KHK is active but Aldolase B may be the bottleneck.

-

Natural Abundance Correction: Use software (e.g., IsoCor, Polylode) to correct for naturally occurring 13C (1.1%).

References

-

Chen, W. L., et al. (2020).[2] "GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling." JCI Insight. [Link]

-

Liu, H., et al. (2010). "Fructose induces transketolase flux to promote pancreatic cancer growth." Cancer Research. [Link][3]

-

Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Nature Reviews Cancer. [Link]

-

Włodarczyk, J., et al. (2022). "GLUT5-KHK axis-mediated fructose metabolism drives proliferation and chemotherapy resistance of colorectal cancer."[4] Cancer Letters. [Link]

-

Su, C., et al. (2018). "Fructose promotes glioma cell growth by enhancing the expression of GLUT5." Oncology Letters. [Link]

Sources

- 1. GLUT5 - Wikipedia [en.wikipedia.org]

- 2. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Fructose-induced metabolic reprogramming of cancer cells [frontiersin.org]

Technical Guide: Advantages of C2-Labeled Fructose in Fructolysis Studies

The following technical guide details the strategic application of C2-labeled fructose ([2-13C]fructose) in metabolic flux analysis, specifically designed for researchers in hepatology and metabolic drug development.

Precision Tracing of Aldolase B Kinetics and Lipogenic Flux

Executive Summary: The Fructose Specificity Challenge

In metabolic disease research—specifically Non-Alcoholic Steatohepatitis (NASH) and Type 2 Diabetes—fructose is a distinct metabolic driver compared to glucose. Unlike glucose, which is regulated by Phosphofructokinase-1 (PFK-1), fructose bypasses this checkpoint, entering glycolysis at the triose phosphate level via Aldolase B . This unregulated entry fuels rapid de novo lipogenesis (DNL) and ATP depletion.

Standard tracers like [U-13C]fructose create complex isotopomer spectra that can obscure the specific contribution of fructolysis versus glycolysis. [2-13C]fructose offers a unique "molecular scalpel." By labeling the ketone carbon (C2), researchers can specifically track the fate of the dihydroxyacetone phosphate (DHAP) moiety generated by Aldolase B, providing a high-resolution window into hepatic carbon handling without the background noise of non-specific scrambling.

Mechanistic Rationale: Why [2-13C]Fructose?

Carbon Mapping and Aldolase B Specificity

The primary advantage of [2-13C]fructose lies in its cleavage pattern. Fructolysis proceeds through three key steps:

-

Ketohexokinase (KHK): Phosphorylates Fructose to Fructose-1-Phosphate (F1P).

-

Aldolase B: Cleaves F1P into DHAP (derived from C1-C3) and Glyceraldehyde (derived from C4-C6).

-